molecular formula C17H10O9 B12792447 1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis- CAS No. 6317-68-6

1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis-

Cat. No.: B12792447
CAS No.: 6317-68-6
M. Wt: 358.3 g/mol
InChI Key: LSUZAGUPGZIVSI-UHFFFAOYSA-N
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Description

2-(2,5-dicarboxybenzoyl)terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is characterized by its unique structure, which includes two carboxylic acid groups attached to a benzoyl group, which is further connected to a terephthalic acid moiety. This structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dicarboxybenzoyl)terephthalic acid typically involves multi-step organic reactions. One common method includes the preparation of a Grignard reagent, followed by carbon chain elongation, hydrolysis, and purification steps. The Grignard reaction mechanism is based on 1,4-dihalo-2,5-dialkoxy benzene, which undergoes ortho-para substitution to yield the desired dicarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes under controlled conditions. These methods aim to achieve high yield and purity while maintaining cost-effectiveness and environmental sustainability. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dicarboxybenzoyl)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Halogens, alkylating agents; conditionspresence of catalysts, moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2,5-dicarboxybenzoyl)terephthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dicarboxybenzoyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dicarboxybenzoyl)terephthalic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications, from material science to medicinal chemistry.

Properties

CAS No.

6317-68-6

Molecular Formula

C17H10O9

Molecular Weight

358.3 g/mol

IUPAC Name

2-(2,5-dicarboxybenzoyl)terephthalic acid

InChI

InChI=1S/C17H10O9/c18-13(11-5-7(14(19)20)1-3-9(11)16(23)24)12-6-8(15(21)22)2-4-10(12)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

LSUZAGUPGZIVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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